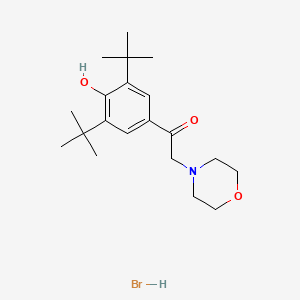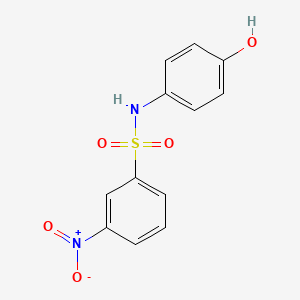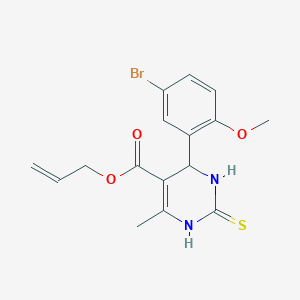
N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, commonly known as Nitrofen, is a herbicide that belongs to the chloroacetanilide family. It was first introduced in the 1960s and was widely used to control weeds in crops such as soybeans, corn, and wheat. However, due to its harmful effects on the environment and human health, it was banned in many countries in the 1980s.
Aplicaciones Científicas De Investigación
Photodecomposition Studies
Photodecomposition of herbicides and related compounds provides insight into environmental behavior and degradation pathways. For instance, the study of the photodecomposition of nitrofen (a compound structurally related to the one ) revealed rapid cleavage of the ether linkage under sunlight, forming degradation products like 2,4-dichlorophenol and nitrophenol. This research indicates the pathways through which such compounds may degrade in environmental settings, contributing to the understanding of their persistence and mobility in soil and water systems (Nakagawa & Crosby, 1974).
Antimicrobial Activity
Research into the synthesis and evaluation of various derivatives has demonstrated potential antimicrobial activities. For example, the synthesis of specific sulfonamide derivatives revealed antimicrobial effectiveness against species like Bacillus subtillis and Escherichia coli. This suggests that derivatives of N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide could be explored for the development of new antimicrobial agents, highlighting their relevance in the search for novel therapeutic compounds (Patel et al., 2011).
Environmental Impacts of Agrochemicals
The environmental impact of agrochemicals, including those related to the compound , has been a subject of detailed analysis. Studies have identified dioxin and dioxin-like PCB impurities in agrochemical formulations, with certain herbicides produced in the 1960s and 1970s containing very high concentrations of these contaminants. This research underscores the importance of understanding the environmental and health risks associated with the use of such chemicals and the need for stringent regulatory controls to minimize their impact (Masunaga et al., 2001).
Synthesis and Evaluation of Antidepressant Agents
The synthesis and biological evaluation of derivatives for potential antidepressant and nootropic activities indicate the therapeutic potential of such compounds. Studies involving the synthesis of Schiff’s bases and 2-azetidinones have shown that certain derivatives exhibit significant antidepressant activity, suggesting the possibility of developing new central nervous system (CNS) active agents from these compounds (Thomas et al., 2016).
Propiedades
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-16(2,24-12-6-3-10(17)4-7-12)15(21)19-14-8-5-11(20(22)23)9-13(14)18/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHXEJHVHIUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-hydroxy-3-[3-methyl-2-oxo-1-(trifluoroacetyl)butyl]phenyl}-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058294.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-3,5-dimethylpiperidine](/img/structure/B4058298.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4058306.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinol](/img/structure/B4058314.png)
![N-[4-(benzyloxy)phenyl]-1-(4-nitrobenzoyl)-4-piperidinecarboxamide](/img/structure/B4058320.png)
![5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-3-(3-methylbutyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4058344.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B4058359.png)

![(3-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4058367.png)



![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B4058413.png)